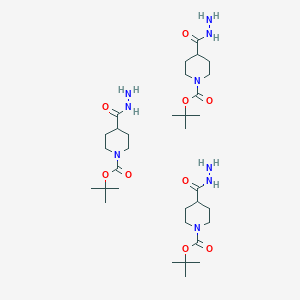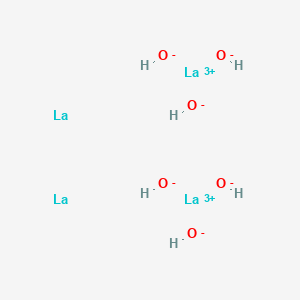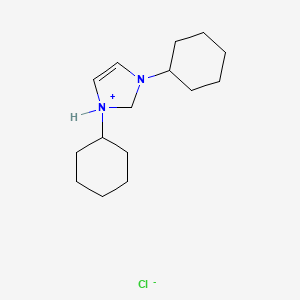
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 1,4-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
The hydrazide derivative can be obtained by reacting the tert-butyl ester with hydrazine hydrate under reflux conditions.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Piperidine-4,4-dicarboxylic acid derivatives.
Reduction products: Piperidine-4-carboxylic acid derivatives.
Substitution products: Various substituted piperidines.
Aplicaciones Científicas De Investigación
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathway Modulation: It may influence various cellular signaling pathways.
Comparación Con Compuestos Similares
Piperidine-4-carboxylic acid
Piperidine-4,4-dicarboxylic acid
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate
Uniqueness:
The presence of the tert-butyl ester group in 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide provides unique chemical properties compared to its analogs, such as increased stability and reactivity.
This compound is a versatile and valuable tool in organic synthesis and research, with applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important compound in the field of chemistry and beyond.
Propiedades
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H21N3O3/c3*1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h3*8H,4-7,12H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWJYIUUCNELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)

![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)





![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)


![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
